6-(Methylamino)-1H-purin-8(7H)-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylamino)-1H-purin-8(7H)-one typically involves the methylation of adenine. One common method is the reaction of adenine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the molar ratios of reactants. Purification is typically achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
6-(Methylamino)-1H-purin-8(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxo derivatives, while reduction produces various amine derivatives .
Scientific Research Applications
6-(Methylamino)-1H-purin-8(7H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in DNA methylation and its effects on gene expression.
Medicine: Research explores its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interfere with DNA replication.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of 6-(Methylamino)-1H-purin-8(7H)-one involves its interaction with nucleic acids. The methylamino group can form hydrogen bonds with DNA or RNA, affecting their structure and function. This interaction can inhibit the activity of enzymes involved in nucleic acid metabolism, such as DNA polymerases and methyltransferases .
Comparison with Similar Compounds
Similar Compounds
Adenine: The parent compound of 6-(Methylamino)-1H-purin-8(7H)-one.
N6-Methyladenine: Another methylated derivative of adenine, differing in the position of the methyl group.
7-Methylguanine: A methylated derivative of guanine, another purine base.
Uniqueness
This compound is unique due to its specific methylation pattern, which influences its chemical reactivity and biological activity. This distinct structure allows it to interact differently with nucleic acids compared to other methylated purines .
Properties
IUPAC Name |
6-(methylamino)-7,9-dihydropurin-8-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c1-7-4-3-5(9-2-8-4)11-6(12)10-3/h2H,1H3,(H3,7,8,9,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDFPHCRHWMZJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=NC2=C1NC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70454576 | |
Record name | 8H-Purin-8-one, 1,7-dihydro-6-(methylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70454576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89073-90-5 | |
Record name | 8H-Purin-8-one, 1,7-dihydro-6-(methylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70454576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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